molecular formula C12H12O2 B14362826 6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 92841-24-2

6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one

Cat. No.: B14362826
CAS No.: 92841-24-2
M. Wt: 188.22 g/mol
InChI Key: SVIKKVVYUBPUEO-UHFFFAOYSA-N
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Description

6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound belonging to the biphenyl family. This compound is characterized by a hydroxyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the hydroxyl group and the dihydro structure makes this compound unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl or substituted biphenyl derivatives.

    Reduction: The reduction of the biphenyl structure to introduce the dihydro component can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and reduction steps.

    Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated biphenyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Fully saturated biphenyl derivatives.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: Lacks the hydroxyl group and dihydro structure.

    4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the dihydro structure.

    2-Hydroxybiphenyl: Similar to 4-Hydroxybiphenyl but with the hydroxyl group in a different position.

Uniqueness

6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific combination of a hydroxyl group and a dihydro structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

92841-24-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-hydroxy-2-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2

InChI Key

SVIKKVVYUBPUEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C2=CC=CC=C2)O

Origin of Product

United States

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